3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20011709
InChI: InChI=1S/C21H24N2O5/c1-25-16-5-6-17-14(11-16)7-9-23(17)10-8-22-21(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-7,9,11-13H,8,10H2,1-4H3,(H,22,24)
SMILES:
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide

CAS No.:

Cat. No.: VC20011709

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide -

Specification

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C21H24N2O5/c1-25-16-5-6-17-14(11-16)7-9-23(17)10-8-22-21(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-7,9,11-13H,8,10H2,1-4H3,(H,22,24)
Standard InChI Key KLNCSLJURGGJFK-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of two primary subunits:

  • Benzamide backbone: Substituted with methoxy (-OCH3_3) groups at the 3, 4, and 5 positions.

  • Indole moiety: A 5-methoxyindole group connected to the benzamide via an ethyl (-CH2_2-CH2_2-) linker .

Key Structural Data:

PropertyValueSource
Molecular FormulaC21H24N2O5\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Molecular Weight384.4 g/mol
IUPAC Name3,4,5-Trimethoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide
SMILESCOC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIKeyKLNCSLJURGGJFK-UHFFFAOYSA-N

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows resonances for methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide NH (δ 8.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 385.4 [M+H]+^+ .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions (Figure 1):

  • Indole Alkylation: 5-Methoxyindole is alkylated with 1,2-dibromoethane to form 1-(2-bromoethyl)-5-methoxyindole.

  • Amide Coupling: The bromoethyl intermediate reacts with 3,4,5-trimethoxybenzoyl chloride via nucleophilic acyl substitution.

Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

StepReagents/ConditionsYield
15-Methoxyindole, 1,2-dibromoethane, K2_2CO3_3, DMF, 80°C75%
23,4,5-Trimethoxybenzoyl chloride, Et3_3N, CH2_2Cl2_2, RT82%

Physicochemical Properties

Solubility and Stability

  • Solubility: Poorly soluble in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL) .

  • logP: 3.23 (predicted via XLogP3), indicating moderate lipophilicity .

  • Stability: Stable at -20°C for 24 months; degrades at >150°C (DSC data).

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space Group: Monoclinic P21/cP2_1/c

  • Unit Cell Parameters: a=10.55A˚,b=6.17A˚,c=24.28A˚,β=100.5a = 10.55 \, \text{Å}, b = 6.17 \, \text{Å}, c = 24.28 \, \text{Å}, \beta = 100.5^\circ .

  • Hydrogen Bonding: N-H···O interactions stabilize the amide conformation .

Biological Activities and Mechanisms

Antimicrobial Activity

  • Bacterial Growth Inhibition: MIC = 32 µg/mL against S. aureus and E. coli.

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Comparative Analysis with Structural Analogs

CompoundStructural VariationBioactivity
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideFewer methoxy groupsAntidepressant (SSRI)
5-Methoxy-N-[2-(indolyl)ethyl]benzamideNo 3,4,5-trimethoxy substitutionAnticancer (Topo II inhibitor)
N,N-DimethyltryptamineTryptamine backbonePsychedelic

Key Insight: The 3,4,5-trimethoxy configuration enhances binding affinity to adenosine A2A_{2A} receptors compared to analogs.

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Proteomic studies to map interaction partners.

  • Derivatization: Introduce fluorinated groups to improve metabolic stability.

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